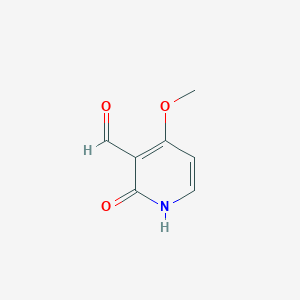

2-Hydroxy-4-methoxynicotinaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7NO3 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

4-methoxy-2-oxo-1H-pyridine-3-carbaldehyde |

InChI |

InChI=1S/C7H7NO3/c1-11-6-2-3-8-7(10)5(6)4-9/h2-4H,1H3,(H,8,10) |

InChI Key |

PBIYFXULYRQEMY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=O)NC=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 Hydroxy 4 Methoxynicotinaldehyde

Retrosynthetic Analysis of 2-Hydroxy-4-methoxynicotinaldehyde

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. organic-chemistry.org For this compound, several logical disconnections can be proposed, highlighting the key bond formations required for its construction.

The primary disconnections for the target molecule can be visualized as follows:

C3-Formyl Group Disconnection (Route A): The most straightforward disconnection is the removal of the aldehyde group at the C-3 position. This suggests a late-stage formylation of a 2-hydroxy-4-methoxypyridine precursor. This approach relies on achieving high regioselectivity in an electrophilic aromatic substitution reaction. fiveable.mechemistrysteps.com

C4-Methoxy Group Disconnection (Route B): Disconnecting the methyl group from the C-4 oxygen atom points to a synthesis involving the selective methylation of a 2,4-dihydroxynicotinaldehyde intermediate. The feasibility of this route depends on the differential reactivity of the two hydroxyl groups.

C2-Hydroxy Group Disconnection (Route C): Cleavage of the C-2 hydroxyl group suggests a pathway starting from 4-methoxynicotinaldehyde (B45364), requiring a regioselective hydroxylation at the C-2 position. This is often a challenging transformation on a pyridine (B92270) ring.

Pyridine Ring Construction (Route D): A more fundamental approach involves the deconstruction of the pyridine ring itself. Methods like the Hantzsch synthesis or various [n+m] cycloadditions could assemble the ring from acyclic precursors, incorporating the required substituents from the start. advancechemjournal.comacs.org

| Route | Disconnection Type | Key Intermediate (Synthon Precursor) | Required Reaction Type |

|---|---|---|---|

| A | C-C (Formylation) | 2-Hydroxy-4-methoxypyridine | Electrophilic Formylation (e.g., Vilsmeier-Haack) |

| B | C-O (Methylation) | 2,4-Dihydroxynicotinaldehyde | Regioselective O-Methylation |

| C | C-O (Hydroxylation) | 4-Methoxynicotinaldehyde | Regioselective C-H Hydroxylation |

| D | Ring Formation | Acyclic Carbonyls & Ammonia Source | Cycloaddition / Condensation |

De Novo Synthesis Pathways and Reaction Design

Building upon the retrosynthetic analysis, several forward synthetic strategies can be designed to construct this compound.

Exploration of Direct Functionalization Routes (e.g., from 4-methoxynicotinaldehyde)

This pathway commences with 4-methoxynicotinaldehyde and aims to install the hydroxyl group directly onto the C-2 position. Direct C-H functionalization of pyridines is a significant area of research, though activating the C-2 position for hydroxylation often requires strategic maneuvers. chemrxiv.org

A plausible approach involves the use of pyridine N-oxides, which activates the C-2 and C-6 positions for nucleophilic attack. The synthesis could proceed via the following steps:

N-Oxidation: Treatment of 4-methoxypyridine (B45360) with an oxidizing agent like hydrogen peroxide in acetic acid or m-CPBA would yield 4-methoxypyridine N-oxide. researchgate.net A similar oxidation of 4-methoxynicotinaldehyde would yield the corresponding N-oxide, assuming the aldehyde group is stable to the oxidation conditions.

C-2 Functionalization: The resulting N-oxide can be reacted with acetic anhydride. This reagent typically facilitates the introduction of an acetate (B1210297) group at the C-2 position.

Hydrolysis: Subsequent hydrolysis of the acetate ester under basic or acidic conditions would unveil the desired 2-hydroxyl group.

A key challenge in this route is the potential sensitivity of the aldehyde functional group to the reaction conditions required for oxidation and subsequent functionalization.

Regioselective Hydroxylation and Formylation Strategies

This strategy focuses on introducing the formyl group onto a pre-existing 2-hydroxy-4-methoxypyridine ring. The Vilsmeier-Haack reaction is a premier method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgambeed.comwikipedia.org The reaction employs a phosphonium (B103445) oxychloride-DMF mixture to generate the electrophilic Vilsmeier reagent, (chloromethylene)dimethylammonium chloride. chemistrysteps.com

For a 2-hydroxy-4-methoxypyridine substrate, the electronic effects of the substituents are paramount. The C-2 hydroxyl group (as its pyridone tautomer) and the C-4 methoxy (B1213986) group are both electron-donating and activating, directing electrophilic substitution to the ortho and para positions. In this case, the C-3 position is ortho to both activating groups, making it a highly favorable site for formylation. Research on the formylation of similarly substituted pyridines and pyrimidines supports the viability of this approach. nih.govnih.gov

| Substrate | Reagents | Solvent | Temperature & Time | Yield | Reference |

|---|---|---|---|---|---|

| Electron-rich Aromatics | POCl₃, DMF | - | - | General Method | organic-chemistry.org |

| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | DMF | 80 °C, 5 h | 61% | nih.gov |

| Aniline Derivatives | POCl₃, DMF | - | - | General Method | chemistrysteps.com |

| Pyridine | Vilsmeier Reagent | Micellar Media | 1 h | Good to Excellent | nih.gov |

Methylation Approaches (e.g., related to 5-hydroxy-2-methoxynicotinaldehyde)

A highly plausible route involves the late-stage, regioselective methylation of a dihydroxy precursor. This strategy hinges on the synthesis of 2,4-dihydroxynicotinaldehyde, which could potentially be formed via formylation of 2,4-dihydroxypyridine, analogous to the synthesis of 2,4-dihydroxybenzaldehyde (B120756) from resorcinol. google.com

Once the dihydroxy intermediate is obtained, selective methylation at the 4-position is required. The tautomeric nature of hydroxypyridines is critical here. The 2-hydroxy group exists predominantly as the 2-pyridone form, while the 4-hydroxy group exists mainly as the enol. This difference in electronic structure and acidity can be exploited to achieve regioselective methylation. The 4-hydroxyl is typically more phenolic in character and more acidic, allowing it to be deprotonated preferentially under carefully controlled basic conditions, followed by quenching with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. This type of selective methylation is a known process for analogous phenolic systems. jocpr.com

Catalytic Transformations in Nicotinaldehyde Synthesis

Modern synthetic chemistry relies heavily on catalytic methods, particularly metal-catalyzed cross-coupling reactions, to build complex molecular architectures. These methods offer powerful and modular strategies for constructing substituted pyridines. acs.org

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are exceptionally effective for forming C-C bonds and are well-suited for functionalizing pyridine rings. nih.govwikipedia.org A convergent synthesis using these methods could assemble the target molecule from two or more fragments.

A Potential Suzuki-Miyaura Coupling Strategy:

Precursor Synthesis: Prepare a suitably halogenated pyridine precursor, such as 3-bromo-2-chloro-4-methoxypyridine.

Coupling: React this dihalide with a boronic acid or ester derivative that can serve as a formyl group equivalent (e.g., 2-(1,3-dioxolan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The coupling would likely occur selectively at the more reactive C-2 position.

Hydrolysis: Deprotection of the formyl equivalent would yield the final aldehyde.

The success of Suzuki-Miyaura reactions with challenging nitrogen-containing heterocycles has been greatly improved by the development of specialized phosphine (B1218219) ligands that prevent catalyst inhibition by the basic nitrogen atom. organic-chemistry.org

A Potential Negishi Coupling Strategy: The Negishi reaction, which couples organozinc reagents with organic halides, is another powerful tool. researchgate.netorgsyn.org This reaction is known for its high functional group tolerance. A synthesis could involve the preparation of a 2-pyridylzinc reagent, which is then coupled with a halogenated partner containing the other necessary substituents. researchgate.netorgsyn.org

While not directly forming a C-C bond for the aldehyde, the Buchwald-Hartwig amination is another cornerstone of modern pyridine chemistry. It enables the formation of C-N bonds by coupling amines with aryl halides. nih.govlibretexts.orgwikipedia.org The principles and catalyst systems from this reaction are often applicable to C-C coupling, highlighting the modularity of using halogenated pyridine intermediates in synthesis. chemspider.comresearchgate.net

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst System (Catalyst/Ligand) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | nih.gov |

| Suzuki-Miyaura | Aminoheteroaryl halides | Heteroaryl boronic acids | Pd(OAc)₂ / Dialkylbiphenylphosphine | organic-chemistry.org |

| Negishi | 2-Pyridylzinc reagents | Aryl halides | Pd(PPh₃)₄ | researchgate.net |

| Negishi | Pyridyl zinc halide | Halogen-substituted heterocycles | Pd-based catalysts | orgsyn.org |

| Buchwald-Hartwig | 2-Bromopyridines | Volatile amines | Pd(OAc)₂ / dppp | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,4-Dihydroxybenzaldehyde |

| 2,4-Dihydroxybenzophenone |

| 2,4-Dihydroxynicotinaldehyde |

| This compound |

| 2-Hydroxy-4-methoxypyridine |

| 2-Methylpyrimidine-4,6-diol |

| 3-Bromo-2-chloro-4-methoxypyridine |

| 4-Methoxynicotinaldehyde |

| 4-Methoxypyridine |

| 4-Methoxypyridine N-oxide |

| 5-hydroxy-2-methoxynicotinaldehyde |

| Acetic anhydride |

| Aniline |

| Benzanilide |

| Chloroform |

| Dimethyl sulfate |

| Dimethylaniline |

| Dimethylformamide (DMF) |

| Hydrogen peroxide |

| m-CPBA (meta-Chloroperoxybenzoic acid) |

| Methyl iodide |

| Phenol (B47542) |

| Phosphorus oxychloride (POCl₃) |

| Pyridine |

| Resorcinol |

Organocatalytic Approaches

There is no specific information in the scientific literature detailing the application of organocatalytic methods for the synthesis of this compound. While organocatalysis is a widely used strategy for the synthesis of aldehydes and heterocyclic compounds, no studies have been published that apply this methodology to the target molecule .

Atom Economy and Green Chemistry Considerations in Synthesis

A detailed analysis of the atom economy and the application of green chemistry principles for the synthesis of this compound cannot be provided. Such an analysis requires established and reported synthetic routes, from which metrics like atom economy, E-factor, and solvent/reagent choice can be evaluated. As no specific synthetic routes for this compound are published, a discussion on these considerations would be purely hypothetical and fall outside the scope of this article. General principles of green chemistry in the synthesis of nicotinic acid derivatives have been explored, often focusing on enzymatic and biocatalytic processes for related compounds researchgate.net.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Hydroxy 4 Methoxynicotinaldehyde

High-Resolution Spectroscopic Techniques for Molecular Architecture

Advanced spectroscopic methods are indispensable for the unambiguous determination of molecular structures. For 2-Hydroxy-4-methoxynicotinaldehyde, a combination of NMR and vibrational spectroscopy has been employed to elucidate its constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique in organic chemistry for providing detailed information about the structure, dynamics, and chemical environment of molecules.

One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, offer fundamental insights into the number and types of protons and carbons within a molecule.

The ¹H NMR spectrum of this compound reveals distinct signals for each proton, with their chemical shifts and coupling patterns providing crucial information about their neighboring atoms. The data, typically recorded in a solvent like deuterochloroform (CDCl₃), shows characteristic peaks for the aromatic protons, the aldehyde proton, the methoxy (B1213986) group protons, and the hydroxyl proton. A notable feature is the significant downfield shift of the hydroxyl proton, often observed as a broad singlet, which is indicative of its involvement in intramolecular hydrogen bonding with the adjacent aldehyde group.

Interactive ¹H NMR Data Table for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | 9.72 | s | - |

| OH | 11.48 | s | - |

| H-5 | 6.54 | dd | 8.7, 2.3 |

| H-6 | 7.43 | d | 8.7 |

| H-3 | 6.43 | d | 2.3 |

| OCH₃ | 3.86 | s | - |

Note: Data is illustrative and may vary based on experimental conditions.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The spectrum for this compound displays eight distinct signals, corresponding to the eight carbon atoms in its structure. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbon of the aldehyde group (C=O) appears at a significantly downfield position, typically around 194.4 ppm. The carbons of the pyridine (B92270) ring resonate in the aromatic region, with their specific shifts influenced by the attached functional groups. The methoxy carbon appears as a sharp signal in the upfield region.

Interactive ¹³C NMR Data Table for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | 166.8 |

| C-3 | 106.7 |

| C-4 | 164.5 |

| C-5 | 108.4 |

| C-6 | 135.2 |

| CHO | 194.4 |

| C (pyridine ring) | 115.2 |

| OCH₃ | 55.7 |

Note: Data is illustrative and may vary based on experimental conditions.

To establish the precise connectivity of atoms, two-dimensional NMR experiments are employed. These techniques reveal correlations between nuclei, providing a more detailed structural picture.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate protons directly to the carbons they are attached to. This is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is valuable for determining the three-dimensional structure and stereochemistry of a molecule. For this compound, a NOESY experiment could show a correlation between the aldehyde proton and a nearby aromatic proton, further confirming the geometry of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. A broad band in the region of 3600-2500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadness suggesting hydrogen bonding. researchgate.net The C=O stretching vibration of the aldehyde group typically appears as a strong, sharp peak around 1650-1700 cm⁻¹. Other significant peaks include those for C-H stretching of the aromatic ring and the methoxy group, C=C and C=N stretching vibrations within the pyridine ring, and C-O stretching of the ether and phenol (B47542) groups.

Interactive FT-IR Data Table for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600-2500 | O-H Stretch | Phenolic Hydroxyl |

| 2685 | C-H Stretch | Aldehyde |

| ~1680 | C=O Stretch | Aldehyde |

| ~1600, ~1480 | C=C/C=N Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether |

| ~1150 | C-O Stretch | Phenol |

Note: Data is illustrative and may vary based on experimental conditions. The presence of a phenolic group is confirmed by infrared spectroscopic analysis showing a band in the range of 3600-2500 cm⁻¹. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum provides insights into the π-electron system of the aromatic ring and the effects of the hydroxyl, methoxy, and aldehyde substituents. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound and its derivatives is typically recorded using a spectrophotometer, with the compound dissolved in a suitable solvent like ethanol. rsc.org The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths at which maximum absorbance (λmax) occurs correspond to specific electronic transitions. These transitions are often of the types π → π* and n → π*, characteristic of compounds with aromatic rings and heteroatoms with non-bonding electrons.

Research on related hydroxy- and methoxy-substituted benzaldehydes and chalcones provides a basis for interpreting the spectrum of this compound. rsc.orgnih.gov The electronic transitions are influenced by the electron-donating hydroxyl and methoxy groups and the electron-withdrawing aldehyde group, which can cause shifts in the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. Various ionization methods can be employed, each providing specific types of information.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). This process results in the formation of a molecular ion (M+•) and numerous fragment ions. The mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z). nist.govnist.gov

For this compound (C8H8O3), the molecular ion peak is expected at an m/z corresponding to its molecular weight of approximately 152.15 g/mol . nist.govnih.govsigmaaldrich.com The fragmentation pattern in EI-MS is often complex but highly reproducible, providing a "fingerprint" of the molecule. Common fragmentation pathways for aromatic aldehydes and phenols include the loss of a hydrogen atom (M-1), a formyl radical (M-29), or a methyl group (M-15) from the methoxy substituent. libretexts.orgyoutube.com The stability of the aromatic ring often leads to a prominent molecular ion peak. libretexts.org

Table 1: Predicted EI-MS Fragmentation for this compound

| Fragment Ion | Proposed Loss | m/z |

| [M-H]+ | Loss of a hydrogen atom | 151 |

| [M-CH3]+ | Loss of a methyl radical | 137 |

| [M-CHO]+ | Loss of a formyl radical | 123 |

| [M-H2O]+ | Loss of water | 134 |

| [M-CO]+ | Loss of carbon monoxide | 124 |

This table is predictive and based on common fragmentation patterns of similar compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov It typically generates protonated molecules [M+H]+ or deprotonated molecules [M-H]-, with minimal fragmentation. nih.gov This makes it ideal for accurately determining the molecular weight of the compound.

In the case of this compound, ESI-MS in positive ion mode would be expected to show a prominent peak at m/z 153.0546, corresponding to the protonated molecule [C8H8O3+H]+. nih.gov Tandem mass spectrometry (MS/MS) can be performed on this precursor ion to induce fragmentation and obtain structural information. nih.govnih.gov Common losses in ESI-MS/MS of similar phenolic compounds include the neutral loss of water (H2O) or carbon monoxide (CO). nih.govresearchgate.net

Table 2: ESI-MS/MS Fragmentation Data for the [M+H]+ Ion of a Related Compound

| Precursor Ion (m/z) | Product Ions (m/z) |

| 153.0546 | 135.2, 125.1, 107.2 |

Data from a related compound, 2-Hydroxy-4-methoxybenzaldehyde (B30951), as a reference. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is suitable for volatile and thermally stable compounds. This compound can be analyzed by GC-MS, potentially after derivatization to increase its volatility. nih.govkobv.de

The gas chromatogram provides the retention time of the compound, which is a characteristic property under specific experimental conditions. The mass spectrometer then provides a mass spectrum for the compound as it elutes from the GC column. The NIST Mass Spectrometry Data Center provides GC-MS data for 2-hydroxy-4-methoxybenzaldehyde, a closely related compound, which shows a molecular ion at m/z 152. nist.govnih.gov The fragmentation pattern would be consistent with that obtained from direct EI-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that couples the separation of compounds by high-performance liquid chromatography (HPLC) with mass spectrometric detection. nih.govopenmedicinalchemistryjournal.com It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds. kobv.de

For this compound, LC-MS with an electrospray ionization (ESI) source is a common analytical approach. nih.gov The liquid chromatograph separates the compound from a mixture, and the ESI source generates ions (e.g., [M+H]+ or [M-H]-) that are then analyzed by the mass spectrometer. nih.gov This technique is valuable for identifying and quantifying the compound in complex matrices. Tandem LC-MS (LC-MS/MS) can provide further structural information through fragmentation of the selected precursor ion. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchgate.net By diffracting a beam of X-rays off a single crystal of this compound, it is possible to obtain detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure of a related compound, 2-hydroxy-4-methoxy benzaldehyde (B42025), has been reported. researchgate.net The analysis reveals a monoclinic crystal system with the space group P21/c. researchgate.net Such studies on analogous structures can provide insights into the likely crystal packing and hydrogen bonding networks present in this compound. researchgate.net The presence of the hydroxyl and aldehyde groups suggests the potential for strong intramolecular and intermolecular hydrogen bonds, which would significantly influence the crystal packing and physical properties of the compound.

Table 3: Crystallographic Data for the Related Compound 2-Hydroxy-4-methoxybenzaldehyde

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 6.3037(3) | researchgate.net |

| b (Å) | 33.102(2) | researchgate.net |

| c (Å) | 7.0471(4) | researchgate.net |

| β (°) | 102.105(3) | researchgate.net |

| Volume (ų) | 1437.79(14) | researchgate.net |

| Z | 8 | researchgate.net |

This data is for a closely related compound and serves as a predictive model.

Advanced Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC)

There are no published HPLC methods detailing the columns, mobile phases, detection wavelengths, or retention times for the analysis of This compound .

Gas Chromatography (GC)

Specific GC conditions, including column type, temperature programs, carrier gases, or detector parameters for the direct analysis or derivatized analysis of This compound , are not available in the scientific literature.

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

There is no documented information on suitable stationary phases, mobile phase compositions, or visualization techniques for the TLC or HPTLC analysis of This compound . While TLC is mentioned as a monitoring tool in the synthesis of its benzaldehyde analogue, these methods are not transferable. guidechem.com

Until specific research is conducted and published, any discussion on the chromatographic behavior of This compound would be purely speculative and not based on empirical scientific data.

Chemical Reactivity and Transformation Pathways of 2 Hydroxy 4 Methoxynicotinaldehyde

Aldehyde Group Chemistry: Condensation and Addition Reactions

The aldehyde functional group is a key center of reactivity in 2-Hydroxy-4-methoxynicotinaldehyde. Aldehydes, characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R group, readily undergo nucleophilic addition and condensation reactions. wikipedia.orgmsu.edu

A notable reaction is the aldol (B89426) condensation. In a crossed aldol reaction, 2-hydroxyacetophenone (B1195853) can be reacted with 4-methoxybenzaldehyde (B44291) under basic conditions (such as with sodium hydroxide) to produce 2'-hydroxy-4-methoxychalcone. chegg.comchegg.com This type of condensation is significant for forming new carbon-carbon bonds. chegg.com

The reactivity of the aldehyde group allows for various addition reactions. For instance, complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce aldehydes to primary alcohols. msu.edu Organometallic reagents, such as those derived from terminal alkynes, also add to the carbonyl group. msu.edu

Below is a table summarizing typical condensation and addition reactions of aldehydes:

| Reaction Type | Reagent(s) | Product Type |

| Aldol Condensation | Ketone (e.g., 2-hydroxyacetophenone), Base (e.g., NaOH) | Chalcone (e.g., 2'-hydroxy-4-methoxychalcone) |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Secondary Alcohol |

| Wittig Reaction | Phosphorus Ylide | Alkene |

| Acetal Formation | Alcohol, Acid Catalyst | Acetal |

Hydroxyl Group Reactions: Derivatization and Substitution

The hydroxyl group (-OH) on the pyridine (B92270) ring of this compound is another site for chemical modification. This group can undergo derivatization and substitution reactions.

Derivatization often involves converting the hydroxyl group into other functional groups to alter the molecule's properties. For example, in the synthesis of 4-hydroxyl-2-methoxybenzaldehyde, a related compound, an esterification step is employed where a hydroxyl group is converted to an acetoxy group using anhydrous acetic acid and an ionic liquid catalyst. google.com

Substitution of the hydroxyl group can also be achieved. For instance, a robust method for halogen exchange involves the replacement of a hydroxyl group (as a triflate derivative) with a chlorine atom using a nickel-catalyzed electrochemical process. nih.gov This transformation is valuable for modifying the properties of drug candidates. nih.gov

The table below outlines key reactions involving the hydroxyl group:

| Reaction Type | Reagent(s) | Product Functional Group |

| Esterification | Acetic Anhydride or Acetyl Chloride | Ester (-OAc) |

| Etherification (Williamson) | Alkyl Halide, Base | Ether (-OR) |

| Triflation | Triflic Anhydride, Base | Triflate (-OTf) |

| Halogenation (from Triflate) | NiCl₂·glyme, 2,2'-bipyridine, NMP, electrochemistry | Halide (-Cl) |

Methoxy (B1213986) Group Transformations and Stability

The methoxy group (-OCH₃) is generally stable but can undergo transformation under specific conditions. In the synthesis of some naphthoquinone derivatives, a methoxy group is hydrolyzed to a hydroxyl group. uwc.ac.za While direct transformations of the methoxy group on this compound are not extensively detailed in the provided context, general reactions of aryl methyl ethers can be considered.

A common transformation for aryl methyl ethers is demethylation to form the corresponding phenol (B47542). This can be achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The stability of the methoxy group is an asset in many synthetic pathways, as it can remain intact while other parts of the molecule are modified.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is electron-deficient, which influences its reactivity in aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings that are electron-poor, often due to the presence of electron-withdrawing groups, are susceptible to nucleophilic attack. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate, which is stabilized by these electron-withdrawing groups. masterorganicchemistry.comyoutube.com For a substitution to occur, a good leaving group, typically a halide, is required. masterorganicchemistry.com In the context of SNAr, the fluoride (B91410) ion is often the best leaving group among the halogens because the initial attack by the nucleophile is the rate-determining step, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon more susceptible to attack. youtube.com Electron-withdrawing groups in the ortho and para positions to the leaving group accelerate the reaction by stabilizing the intermediate carbanion. libretexts.org

Electrophilic Aromatic Substitution (EAS): Conversely, electrophilic aromatic substitution is disfavored on an electron-deficient ring like pyridine. Electron-donating groups activate the ring towards electrophilic attack. In the synthesis of vanillin (B372448) from guaiacol (B22219), an electrophilic aromatic substitution occurs where guaiacol reacts with glyoxylic acid. innovareacademics.in

The table below compares the key features of SNAr and EAS:

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Electrophilic Aromatic Substitution (EAS) |

| Attacking Species | Nucleophile | Electrophile |

| Ring Requirement | Electron-poor | Electron-rich |

| Substituent Effect | Activated by electron-withdrawing groups | Activated by electron-donating groups |

| Intermediate | Negatively charged (carbanion) | Positively charged (carbocation) |

| Leaving Group | Halide, etc. | H⁺ |

Oxidation and Reduction Chemistry

The functional groups of this compound are subject to oxidation and reduction.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. This is a common reaction for aldehydes. wikipedia.org For example, in the synthesis of vanillin, an oxidative decarboxylation step converts 4-hydroxy-3-methoxyphenylglyoxylic acid to vanillin. innovareacademics.in

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). msu.edu

The table below summarizes the oxidation and reduction reactions:

| Functional Group | Reaction Type | Reagent(s) | Product Functional Group |

| Aldehyde | Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |

| Aldehyde | Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

Photochemical Reactivity and Stability Studies

The photochemical behavior of molecules is crucial for understanding their stability and potential applications in light-induced reactions. The absorption of light can lead to electronic excitation, followed by various radiative and non-radiative decay pathways. nih.gov

Studies on related compounds like 4-hydroxybenzophenone (B119663) show that in aprotic solvents, it is fluorescent and can induce triplet-sensitized transformations. researchgate.net However, in the presence of water, deprotonation of the excited states can occur, inhibiting photoactivity. researchgate.net The photochemical reactivity of a compound may not directly correlate with its absorption spectrum; a molecule can be reactive at wavelengths where it shows minimal absorption. nih.gov For instance, styrylquinoxaline undergoes efficient cycloaddition at wavelengths significantly red-shifted from its absorption maximum. nih.gov

The stability of compounds under UV irradiation is an important consideration. For example, 2-hydroxy-4-methoxybenzophenone is used as a UV stabilizer in polymers like low-density polyethylene (B3416737) (LDPE), where it retards photo-oxidative degradation. researchgate.net

Reactivity of Halogenated Nicotinaldehyde Derivatives

Halogenated derivatives of nicotinaldehyde exhibit distinct reactivity, particularly in nucleophilic aromatic substitution reactions. The presence of halogens as leaving groups, combined with the electron-withdrawing nature of the pyridine ring and the aldehyde group, facilitates SNAr reactions. libretexts.orglibretexts.org

The reactivity of aryl halides in SNAr is significantly enhanced by the presence of strongly electron-attracting groups at the ortho and/or para positions. libretexts.org For example, 1-chloro-2,4-dinitrobenzene (B32670) readily undergoes substitution, whereas chlorobenzene (B131634) does not under the same conditions. libretexts.org

A nickel-catalyzed halogen exchange methodology allows for the conversion of aryl bromides and iodides to aryl chlorides, and aryl iodides to aryl bromides. nih.gov This process involves the oxidative addition of the aryl halide to a Ni(0) species, followed by halide metathesis and reductive elimination from a Ni(III) intermediate. nih.gov This is particularly useful for synthesizing compounds with desired properties for applications in pharmaceuticals and agrochemicals. nih.gov

The table below shows some transformations of halogenated derivatives:

| Starting Material | Reagent(s) | Product | Reaction Type |

| Aryl Bromide/Iodide | NiCl₂·glyme, 2,2'-bipyridine, NMP, electrochemistry | Aryl Chloride | Halogen Exchange |

| 1-chloro-2,4-dinitrobenzene | Dimethylamine | N,N-dimethyl-2,4-dinitroaniline | Nucleophilic Aromatic Substitution |

Theoretical and Computational Insights into this compound Remain Largely Unexplored

A comprehensive review of published scientific literature reveals a significant gap in the theoretical and computational investigation of the chemical compound this compound. Despite the availability of advanced computational chemistry methods that are frequently applied to similar molecules, specific studies detailing the quantum chemical properties, conformational landscape, reaction mechanisms, predicted spectroscopic parameters, and intermolecular interactions of this particular nicotin-aldehyde derivative could not be located.

Computational chemistry serves as a powerful tool for elucidating the fundamental characteristics of molecules, offering deep insights into their electronic structure, stability, and reactivity. Methodologies such as Density Functional Theory (DFT) are routinely used to predict molecular geometries, vibrational frequencies (IR), and NMR chemical shifts. Furthermore, analyses of frontier molecular orbitals (HOMO-LUMO) help in understanding chemical reactivity and electronic transitions.

For many related compounds, such as 2-hydroxy-4-methoxyacetophenone and various chalcones, extensive theoretical studies have been published. These investigations typically involve:

DFT Studies for geometry optimization to determine bond lengths and angles.

Molecular Orbital Analysis to calculate the HOMO-LUMO energy gap, which is a key indicator of molecular stability. researchgate.net

Conformational Analysis to identify the most stable conformers by mapping the potential energy surface. ufms.brufms.br

Prediction of Spectroscopic Parameters , where methods like GIAO are used to calculate NMR shifts, which are then compared with experimental data for structural validation. rsc.orgliverpool.ac.ukdergipark.org.tr

Modeling of Intermolecular Interactions to understand the effects of solvents or the nature of interactions in a crystalline state. nih.govresearchgate.net

However, the application of these computational techniques specifically to this compound is not documented in the available scientific literature. The presence of the nitrogen atom in the pyridine ring of nicotinaldehyde introduces unique electronic properties compared to its benzaldehyde (B42025) analogues, making direct extrapolation of data from those compounds scientifically unsound. Without dedicated computational studies, a detailed, data-driven article on the theoretical chemistry of this compound that meets the required standards of scientific accuracy cannot be constructed. Further research is necessary to characterize this compound and populate these areas of knowledge.

Role of 2 Hydroxy 4 Methoxynicotinaldehyde As a Synthon in Advanced Organic Synthesis

Precursor for Diverse Heterocyclic Scaffolds

The chemical reactivity of 2-Hydroxy-4-methoxynicotinaldehyde, characterized by its aldehyde and phenol-like functionalities, makes it an ideal precursor for synthesizing various heterocyclic structures. The nitrogen atom within the pyridine (B92270) ring also influences its reactivity and provides a site for potential biological interactions in the resulting molecules.

The aldehyde group in this compound is the primary site for condensation reactions, enabling the formation of numerous nitrogen-containing heterocycles.

Hydrazones: One of the most direct applications is its reaction with hydrazides to form hydrazones. nih.govresearchgate.netorganic-chemistry.orgmdpi.comwikipedia.org This condensation reaction involves the aldehyde group reacting with the terminal amine of a hydrazide, such as isonicotinic or nicotinic hydrazide, to form a C=N-NH structure. nih.gov These hydrazone derivatives are stable compounds and can serve as intermediates for further chemical transformations. nih.govresearchgate.net The synthesis can be carried out under various conditions, including conventional solution-based methods and greener approaches like solid-state melt reactions. nih.gov

Thiazoles, Quinolines, and Pyrimidines: In principle, this compound is a suitable starting material for well-established synthetic routes to other important heterocycles.

Thiazole synthesis, such as the Hantzsch synthesis, typically involves the reaction of an α-halocarbonyl compound with a thioamide. youtube.com An appropriately modified derivative of the nicotinaldehyde could participate in such cyclizations. nih.govnih.govfarmaciajournal.com

Quinoline synthesis can be achieved through methods like the Conrad-Limpach or Gould-Jacobs reactions, which involve the condensation of anilines with β-ketoesters or their equivalents. nih.govnih.govresearchgate.net The nicotinaldehyde could be used to construct the necessary precursors for these cyclizations.

Pyrimidine (B1678525) rings can be formed by reacting a 1,3-dicarbonyl compound (or a synthetic equivalent) with urea (B33335) or amidine derivatives. researchgate.netorganic-chemistry.orgorgsyn.orgmdpi.com The structure of this compound offers pathways to generate the required intermediates for pyrimidine ring formation.

While the reactivity of the aldehyde makes it a theoretically excellent candidate for these transformations, specific, documented examples of its use for the synthesis of thiazoles, quinolines, and pyrimidines are not prevalent in widely available literature.

By analogy to its well-studied counterpart, 2-hydroxy-4-methoxybenzaldehyde (B30951), this compound is an excellent candidate for forming Schiff bases and subsequent metal complexes.

Schiff bases are formed through the condensation of the aldehyde group with a primary amine. The resulting compound contains a C=N (azomethine) group. The presence of the ortho-hydroxyl group is crucial, as it allows for the formation of a stable intramolecular hydrogen bond between the phenolic hydrogen and the azomethine nitrogen. This feature is common in Schiff bases derived from 2-hydroxybenzaldehydes.

These Schiff base ligands, particularly those with an {O, N} donor set, are exceptional chelating agents for a variety of metal ions. The deprotonated phenolic oxygen and the azomethine nitrogen can coordinate to a metal center, forming stable metal complexes. Research on Schiff bases derived from the analogous 2-hydroxy-4-methoxybenzaldehyde shows the formation of complexes with copper(II), manganese(II), cobalt(II), nickel(II), and zinc(II). nih.gov The geometry of these complexes can vary, with octahedral arrangements being common. nih.gov

The general reaction scheme is as follows:

Schiff Base Formation: this compound + R-NH₂ → Schiff Base Ligand

Complexation: Schiff Base Ligand + Metal Salt → Metal Complex

This capability is significant as metal complexes of Schiff bases are investigated for a wide range of applications, including catalysis and as potential therapeutic agents.

Building Block for Complex Molecular Architectures and Pharmaceuticals (excluding clinical trials)

The structural features of this compound make it a valuable building block for constructing more complex molecules that could have pharmaceutical relevance. The pyridine core is a common motif in many approved drugs, and the additional functional groups offer handles for synthetic elaboration.

For instance, its benzaldehyde (B42025) analog, 2-hydroxy-4-methoxybenzaldehyde, is a known precursor in the total synthesis of Urolithin M7, a metabolite produced by gut microflora. mdpi.commedchemexpress.com It is also a potent inhibitor of the enzyme tyrosinase, which is involved in melanin (B1238610) production. medchemexpress.comresearchgate.netinnovareacademics.in This suggests that compounds derived from the nicotinaldehyde variant could also possess interesting biological activities.

Derivatives of related heterocyclic systems, such as thiazolo[3,2-a]pyrimidines modified with substituted benzylidene fragments, have shown cytotoxic activity against various cancer cell lines. medchemexpress.com The synthesis of these molecules involves the condensation of a thiazolo[3,2-a]pyrimidine core with an appropriate aldehyde. medchemexpress.com This highlights a potential pathway where this compound could be used to create novel compounds for biological screening.

Stereoselective Synthesis Applications

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms in a molecule, is critical in modern drug discovery. Aldehydes are fundamental electrophiles in many key stereoselective reactions, such as the aldol (B89426) reaction, to create new stereocenters.

While the structure of this compound makes it a potential substrate for such reactions, there is currently a lack of specific research in publicly available literature detailing its application in stereoselective synthesis. The development of methods using this synthon to control stereochemistry would be a valuable area for future investigation.

Future Research Directions and Emerging Paradigms in 2 Hydroxy 4 Methoxynicotinaldehyde Chemistry

Development of Innovative and Sustainable Synthetic Routes

The synthesis of highly functionalized pyridines often relies on traditional methods that may involve harsh conditions, multiple steps, and the use of toxic reagents. acs.org Future research must prioritize the development of green and sustainable synthetic pathways to 2-Hydroxy-4-methoxynicotinaldehyde and its analogues.

Key areas for exploration include:

Multicomponent Reactions (MCRs): These reactions, which combine three or more starting materials in a single step, offer an efficient and atom-economical route to complex molecules. acs.orgnih.gov Research should focus on designing novel MCRs that can construct the substituted pyridine (B92270) core of this compound from simple, readily available precursors. researchgate.net

Catalytic C-H Functionalization: Moving beyond classical cross-coupling, late-stage C-H functionalization represents a powerful strategy for introducing the required substituents onto a pre-formed pyridine ring. This avoids the need for pre-functionalized starting materials and reduces step counts.

Flow Chemistry: The use of continuous flow reactors can enhance safety, improve reaction control, and allow for easier scalability compared to batch processes. Applying flow chemistry to pyridine synthesis can lead to higher yields and purities while minimizing waste.

Biocatalysis: The use of enzymes for organic synthesis is a cornerstone of green chemistry, offering unparalleled selectivity under mild conditions. dntb.gov.ua Future efforts could explore enzymatic pathways for the selective hydroxylation or methoxylation of pyridine precursors.

Adopting these innovative strategies will not only provide more efficient access to the target compound but also align with the broader goals of sustainable chemical manufacturing. acs.orgdntb.gov.ua

Exploration of Novel Chemical Reactivity and Catalysis

The unique combination of functional groups in this compound suggests a versatile reactivity profile that is ripe for exploration. The interplay between the pyridine nitrogen, the adjacent hydroxyl group, and the aldehyde function is expected to govern its chemical behavior.

Future research should investigate:

Tautomerism: The 2-hydroxypyridine (B17775) moiety is known to exist in equilibrium with its 2-pyridone tautomer. nih.govresearchgate.net A critical area of research will be to study this tautomerism in this compound, as the dominant form will dictate its reactivity, aromaticity, and coordination properties.

Aldehyde Transformations: The aldehyde group is a versatile handle for a vast array of chemical transformations. researchgate.net Research into its condensation reactions to form Schiff bases, hydrazones, and other derivatives could yield novel compounds with interesting biological or material properties. osti.govresearchgate.net

Ligand Development and Catalysis: Pyridine derivatives are ubiquitous as ligands in coordination chemistry and catalysis. osti.gov The specific substitution pattern of this compound makes it a promising candidate for a multidentate ligand. nepjol.infoosti.gov Future work should involve synthesizing metal complexes of this molecule and evaluating their catalytic activity in various organic transformations.

Integration of Advanced Analytical Techniques for Deeper Understanding

A thorough understanding of the structure, properties, and reactive behavior of this compound requires the application of a suite of advanced analytical methods.

Key techniques for future studies include:

Multidimensional Nuclear Magnetic Resonance (NMR): While standard 1H and 13C NMR are essential, advanced 2D NMR techniques (such as COSY, HSQC, and HMBC) will be indispensable for unambiguous structural assignment of the compound and its complex derivatives. researchgate.net These methods are also crucial for studying the dynamics of its tautomeric equilibrium. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure and offers insights into solid-state packing and intermolecular interactions. researchgate.net Obtaining the crystal structure would be a priority to resolve the solid-state tautomeric form.

In-situ Spectroscopy: To understand reaction mechanisms and kinetics, techniques like Fourier-Transform Infrared (FTIR) and in-line NMR spectroscopy can monitor reactions in real-time. This provides valuable data that cannot be captured by analyzing final products alone.

Mass Spectrometry: Advanced mass spectrometry techniques are essential for characterizing the compound and its potential metal complexes, providing precise mass and fragmentation data. nepjol.info

The integration of these techniques will provide a comprehensive picture of the molecule's fundamental chemical and physical properties. osti.gov

Computational Design and Prediction of New Derivatives

Theoretical and computational chemistry are powerful predictive tools that can guide and accelerate experimental research, particularly for a molecule with limited existing data.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the stable geometries, electronic structures, and spectroscopic properties of this compound and its tautomers. nih.govresearchgate.net These predictions can aid in the interpretation of experimental data.

Thermodynamic and Kinetic Modeling: Computational models can provide quantitative insights into the tautomeric equilibrium and the energy barriers for various reactions, helping to predict the most likely reaction pathways. researchgate.net

Virtual Screening and Derivative Design: Before undertaking extensive synthetic work, computational methods can be used to design a virtual library of derivatives and predict their properties. This could include predicting their electronic properties, potential as ligands, or even their potential bioactivity through molecular docking simulations with target proteins. researchgate.net

By predicting properties and reactivity, computational chemistry can de-risk and streamline the experimental discovery of new applications for these molecules.

Collaborative Research at the Interface of Synthetic and Theoretical Chemistry

The rapid and efficient exploration of this compound chemistry will be best achieved through a synergistic, collaborative approach. The challenges and opportunities presented by this novel molecule are multifaceted, requiring expertise from different chemical disciplines.

An ideal research paradigm would involve a close partnership between:

Synthetic Organic Chemists: To develop the innovative and sustainable synthetic routes needed to access the molecule and its derivatives. lookchem.com

Theoretical and Computational Chemists: To model the molecule's properties, predict its reactivity, and guide the design of new derivatives and experiments. nih.govresearchgate.net

Analytical Chemists: To apply advanced spectroscopic and spectrometric techniques for detailed characterization and mechanistic studies. osti.govnepjol.info

This integrated approach, where theoretical predictions inform synthetic targets and analytical results provide feedback for refining computational models, will create a powerful discovery engine. Such a collaboration will be crucial to efficiently navigate the research landscape and unlock the full scientific potential of this compound and its future derivatives.

Q & A

Basic Research Questions

What are the common synthetic routes for 2-Hydroxy-4-methoxynicotinaldehyde, and how are reaction conditions optimized?

Synthesis typically involves functionalization of nicotinaldehyde derivatives. Key methods include:

- Formylation of substituted pyridines : Using Vilsmeier-Haack reagents (e.g., POCl₃/DMF) to introduce the aldehyde group at the 4-position of a methoxy-substituted pyridine ring .

- Directed ortho-metalation : Selective introduction of hydroxy and methoxy groups via lithiation strategies, followed by quenching with electrophiles .

- Optimization : Reaction temperature (0–50°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios are adjusted using Design of Experiments (DOE) to maximize yield and purity .

Which analytical techniques are most reliable for characterizing this compound?

- Spectroscopy : ¹H/¹³C NMR (δ 9-10 ppm for aldehyde proton; δ 160-180 ppm for carbonyl in ¹³C) and FT-IR (C=O stretch ~1700 cm⁻¹) .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₇H₇NO₃) and rule out impurities .

- Cross-referencing : Use NIST spectral libraries for validation .

What safety protocols are critical when handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

How can researchers resolve contradictions in spectral data for this compound?

- Multi-technique validation : Compare NMR, IR, and MS data with computational predictions (e.g., DFT calculations for expected chemical shifts) .

- Isotopic labeling : Use ¹³C-labeled precursors to confirm signal assignments in complex spectra .

- Collaborative databases : Share raw data via platforms like PubChem or EPA DSSTox for peer validation .

What strategies improve stability during long-term storage or reaction conditions?

- Inert atmosphere : Store under N₂/Ar to prevent aldehyde oxidation to carboxylic acids .

- Temperature control : Keep at –20°C for long-term storage; avoid exposure to light (use amber vials) .

- Stability assays : Monitor degradation via accelerated aging studies (40°C/75% RH) and HPLC tracking .

How can regioselectivity challenges in derivatization reactions be addressed?

- Protecting groups : Temporarily block the hydroxy group (e.g., silylation with TMSCl) to direct reactivity to the aldehyde .

- Catalytic systems : Use Lewis acids (e.g., BF₃·OEt₂) to enhance selectivity in nucleophilic additions .

- In-situ monitoring : ReactIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

What computational tools aid in predicting reactivity or spectroscopic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.